7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
The synthesis of 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole ring and the fluoro, methoxy, and methylbutoxy substituents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy and methylbutoxy groups makes it susceptible to oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the fluoro or thiazole moieties under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds include other fluorinated thiazole derivatives and chromeno[2,3-c]pyrrole analogs. What sets 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
Properties
Molecular Formula |
C26H23FN2O5S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H23FN2O5S/c1-14(2)8-10-33-19-6-4-15(12-20(19)32-3)22-21-23(30)17-13-16(27)5-7-18(17)34-24(21)25(31)29(22)26-28-9-11-35-26/h4-7,9,11-14,22H,8,10H2,1-3H3 |
InChI Key |
KNWJZLYWIRGJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F)OC |
Origin of Product |
United States |
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